

In-Depth Technical Guide to the Physical and Chemical Properties of Cefoperazone-d5

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Compound of Interest

Compound Name: Cefoperazone-d5

Cat. No.: B12419135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Cefoperazone-d5**, a deuterated analog of the third-generation cephalosporin antibiotic, Cefoperazone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

Cefoperazone-d5 is a stable isotope-labeled version of Cefoperazone, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The increased mass of **Cefoperazone-d5** allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate and precise quantification in complex biological matrices.

Physical and Chemical Properties

The physical and chemical properties of **Cefoperazone-d5** are largely comparable to those of Cefoperazone. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

Property	Value	Reference
Chemical Name	(6R, 7R)-7-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[1][2]
Molecular Formula	C ₂₅ H ₂₂ D ₅ N ₉ O ₈ S ₂	[1]
Molecular Weight	650.70 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	169-171 °C (for Cefoperazone)	[3]
Solubility	Cefoperazone: Soluble in DMSO (100 mg/mL), slightly soluble in methanol (with heating and sonication). Insoluble in water and ethanol. Cefoperazone Sodium: Freely soluble in aqueous solutions.	[3][4][5]
Storage and Stability	Store at 2-8°C. Protect from light. Cefoperazone solutions are stable for several days at room temperature and for longer periods at lower temperatures (5°C or -10°C).	[3][5][6][7][8]

Experimental Protocols

Quantification of Cefoperazone in Biological Samples using Cefoperazone-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Cefoperazone in plasma samples. Optimization of specific parameters may be required for different instruments and matrices.

3.1.1. Materials and Reagents

- Cefoperazone analytical standard
- **Cefoperazone-d5** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (blank)

3.1.2. Sample Preparation: Protein Precipitation

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add 20 μ L of **Cefoperazone-d5** working solution (e.g., 1 μ g/mL in methanol).
- Vortex for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

- Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Chromatographic Conditions

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over a few minutes, holding, and then re-equilibrating.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

3.1.4. Mass Spectrometric Conditions

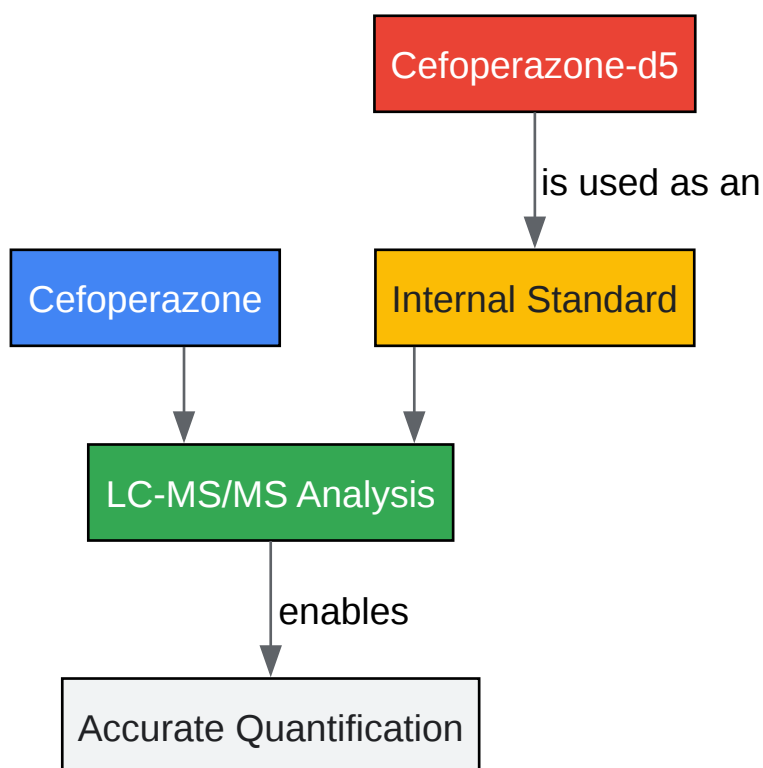
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Cefoperazone: The precursor ion $[M+H]^+$ (m/z 646.1) can be fragmented to produce specific product ions.[\[9\]](#)
 - **Cefoperazone-d5**: The precursor ion $[M+H]^+$ (m/z 651.1) will be fragmented to corresponding product ions with a +5 Da shift.
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of Cefoperazone using **Cefoperazone-d5**.



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Caption: Logical relationship of **Cefoperazone-d5** as an internal standard for accurate quantification.

Spectral Data

While specific, authenticated spectra for **Cefoperazone-d5** are not widely published, the following provides an overview of the expected spectral characteristics based on the known

data for Cefoperazone.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for **Cefoperazone-d5** will be observed at a mass-to-charge ratio (m/z) that is 5 units higher than that of Cefoperazone. For example, if Cefoperazone exhibits a protonated molecule at $[M+H]^+ = 646.1$, **Cefoperazone-d5** will show a corresponding peak at $[M+H]^+ = 651.1$.^[9] This mass shift is the fundamental principle behind its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Cefoperazone-d5** will be very similar to that of Cefoperazone, with the key difference being the absence of the signal corresponding to the N-ethyl protons. The integration of the remaining proton signals will be consistent with the Cefoperazone structure.
- ^{13}C NMR: The carbon-13 NMR spectrum is expected to be nearly identical to that of Cefoperazone. The deuterium substitution will cause the signals for the adjacent carbons to appear as multiplets due to C-D coupling, and the signals for the deuterated carbons will be significantly attenuated or absent.
- ^2H NMR: A deuterium NMR spectrum would show a signal corresponding to the five deuterium atoms on the ethyl group.

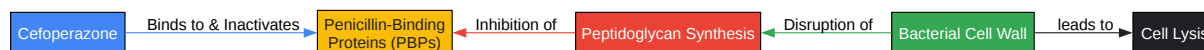
Infrared (IR) Spectroscopy

The IR spectrum of **Cefoperazone-d5** will be very similar to that of Cefoperazone. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around $2100\text{--}2250\text{ cm}^{-1}$) compared to C-H stretching vibrations (around $2850\text{--}3000\text{ cm}^{-1}$). These C-D bands may be weak and could be obscured by other absorptions in the fingerprint region.

Mechanism of Action

Cefoperazone, and by extension **Cefoperazone-d5**, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes that are essential for the final steps of

peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.



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Caption: Mechanism of action of Cefoperazone leading to bacterial cell lysis.

Conclusion

Cefoperazone-d5 is an indispensable tool for the accurate quantification of Cefoperazone in complex biological matrices. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key distinction being its increased molecular weight. This guide provides essential technical information to aid researchers in the effective utilization of **Cefoperazone-d5** in their analytical and developmental workflows.

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